N-[4-(anilinosulfonyl)phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[4-(anilinosulfonyl)phenyl]-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H15N3O6S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.04022755 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study on the synthesis, characterization, and computational analysis of a closely related sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, provided insights into its structure and intermolecular interactions. This compound was characterized using Single Crystal X-Ray Diffraction (SCXRD) and spectroscopic tools, with its structure and electronic properties further investigated through Density Functional Theory (DFT) computations. The study highlighted the compound's stabilized state through several interactions within its crystal state, demonstrating its potential in various scientific applications (Murthy et al., 2018).
Chemical Reactions and Mechanisms
Another research focus is on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, revealing the electrochemical reduction process of similar benzenesulfonyl derivatives. This study offers a comprehensive view of the electrochemical behaviors and mechanisms, providing a foundation for further electrochemical applications of sulfonamide derivatives (Zanoni & Stradiotto, 1991).
Photocatalytic Reduction
Research on the photocatalytic conversion of nitrobenzene to aniline using cadmium sulfide quantum dots (CdS QDs) as photocatalysts highlights a sustainable approach to reducing nitrobenzene, an environmental pollutant, to aniline, a less toxic compound. This study emphasizes the role of sequential photoinduced, proton-coupled electron transfers in the photocatalytic process, underscoring the potential of sulfonamide derivatives in environmental remediation (Jensen, Homan, & Weiss, 2016).
Biocatalytic Applications
The efficient reduction of nitrobenzene to aniline in a bioelectrochemical system with a microbially catalyzed cathode further demonstrates the application of sulfonamide derivatives in biocatalysis. This process not only signifies an eco-friendly and cost-effective approach to nitrobenzene reduction but also showcases the versatility of sulfonamide compounds in catalyzing environmentally significant reactions (Wang et al., 2011).
Properties
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c22-21(23)16-8-12-18(13-9-16)29(26,27)20-15-6-10-17(11-7-15)28(24,25)19-14-4-2-1-3-5-14/h1-13,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLLBSTAKCIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.